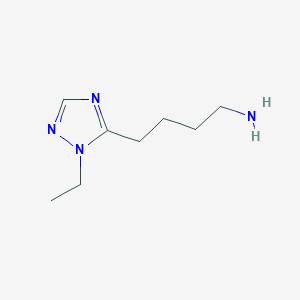
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is a chemical compound with the molecular formula C7H14N4. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable butan-1-amine derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the butan-1-amine backbone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: It is explored for its use in the development of advanced materials such as polymers and nanomaterials.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone
- 3-(1H-1,2,3-Triazol-1-yl)-1-propanamine dihydrochloride
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is unique due to its specific structural features, such as the butan-1-amine backbone and the 1-ethyl substitution on the triazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H16N4 |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-2-12-8(10-7-11-12)5-3-4-6-9/h7H,2-6,9H2,1H3 |
Clave InChI |
ROLRILKFFLETLA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)


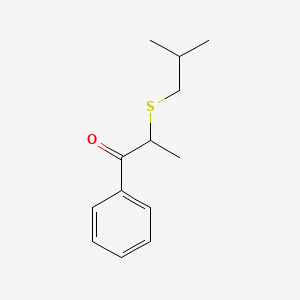
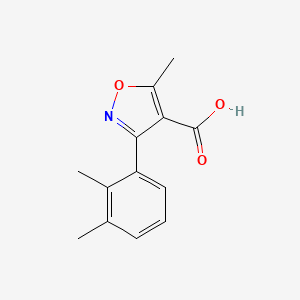
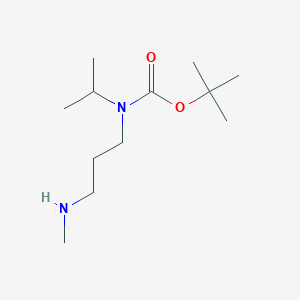

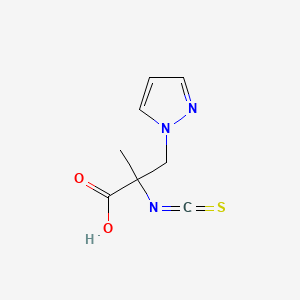
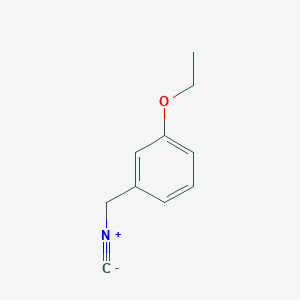
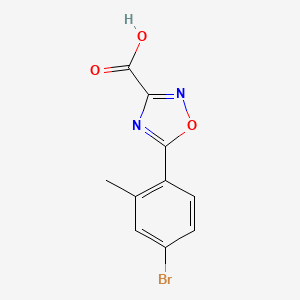

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B15311300.png)
![3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B15311312.png)
